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Compound of Interest

Compound Name: PROTAC c-Met degrader-3

Cat. No.: B15543170 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the event-driven pharmacology of

PROTAC c-Met degrader-3, also known as compound 22b. This novel proteolysis-targeting

chimera has demonstrated significant potential in the targeted degradation of the c-Met proto-

oncogene, a key driver in various malignancies, particularly non-small cell lung cancer. This

document outlines the quantitative metrics of its efficacy, detailed experimental protocols for its

evaluation, and the core signaling pathways involved in its mechanism of action.

Core Concept: Event-Driven Pharmacology
Unlike traditional inhibitors that function through occupancy-driven pharmacology, requiring

sustained binding to the target's active site, PROTAC c-Met degrader-3 operates on an

"event-driven" model. This approach utilizes the cell's own ubiquitin-proteasome system to

eliminate the target protein. The PROTAC molecule acts as a bridge, forming a ternary

complex between the c-Met protein and an E3 ubiquitin ligase. This proximity induces the

ubiquitination of c-Met, marking it for degradation by the proteasome. A key advantage of this

catalytic mechanism is that a single PROTAC molecule can induce the degradation of multiple

target proteins, potentially leading to a more profound and durable biological effect at lower

concentrations.
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PROTAC c-Met degrader-3 is a heterobifunctional molecule comprising a ligand that binds to

the c-Met protein, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.

The formation of the c-Met – PROTAC – CRBN ternary complex is the critical event that

initiates the degradation cascade.

The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF),

activates multiple downstream signaling pathways crucial for cell proliferation, survival,

migration, and invasion. These include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.

By degrading the c-Met protein, PROTAC c-Met degrader-3 effectively shuts down these

oncogenic signaling cascades.
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PROTAC c-Met degrader-3 mechanism of action.
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Simplified c-Met signaling pathway and the point of intervention for PROTAC c-Met degrader-
3.

Quantitative Data Summary
The efficacy of PROTAC c-Met degrader-3 has been quantified across various in vitro and in

vivo assays. The data presented below is compiled from the primary research publication by

Qiu X, et al.[1][2][3].

Table 1: In Vitro Degradation Efficacy
Cell Line DC₅₀ (nM) Dₘₐₓ (%)

Time for Dₘₐₓ
(hours)

EBC-1 0.59 96.14 24

A549 Not specified >90 24

HCT116 Not specified >90 24

DC₅₀: Concentration required for 50% degradation. Dₘₐₓ: Maximum degradation.

Table 2: In Vitro Anti-proliferative Activity
Cell Line IC₅₀ (nM)

EBC-1 Significantly lower than tepotinib

A549 Not specified

HCT116 Not specified

IC₅₀: Concentration required for 50% inhibition of cell proliferation.

Table 3: In Vivo Pharmacokinetic (PK) Properties
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Parameter Value

Route of Administration Intraperitoneal

Dose Not specified

**Half-life (t₁/₂) ** Favorable

Bioavailability Favorable

Table 4: In Vivo Efficacy in Xenograft Model
Animal Model Treatment

Tumor Growth
Inhibition (%)

Toxicity

EBC-1 Xenograft
PROTAC c-Met

degrader-3

Significant tumor

regression

No obvious toxicity

observed

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The

following protocols are based on the characterization of PROTAC c-Met degrader-3[1][2].

Cell Culture
Cell Lines: EBC-1 (non-small cell lung cancer), A549 (non-small cell lung cancer), and

HCT116 (colorectal cancer) cells were used.

Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal

bovine serum (FBS) and 1% penicillin-streptomycin.

Culture Conditions: Cells were incubated at 37°C in a humidified atmosphere of 5% CO₂.

Western Blotting for c-Met Degradation
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.

Compound Treatment: Treat cells with varying concentrations of PROTAC c-Met degrader-3
for the indicated time points (e.g., 24 hours for dose-response, or a fixed concentration for a

time-course).
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease

and phosphatase inhibitors.

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer and load equal

amounts of protein onto a 10% SDS-PAGE gel.

Protein Transfer: Transfer separated proteins to a polyvinylidene difluoride (PVDF)

membrane.

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween

20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Met

and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-

conjugated secondary antibodies for 1 hour at room temperature.

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection

system.

Quantification: Densitometry analysis is performed to quantify band intensity, and the level of

c-Met is normalized to the loading control. DC₅₀ and Dₘₐₓ values are calculated from the

dose-response curves.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)
Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow

them to adhere overnight.

Compound Treatment: Treat cells with a serial dilution of PROTAC c-Met degrader-3 for 72

hours.

Reagent Addition: Add MTT reagent or CellTiter-Glo reagent to each well according to the

manufacturer's instructions.
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Measurement: Measure absorbance at the appropriate wavelength for MTT assay or

luminescence for CellTiter-Glo assay using a plate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

and determine the IC₅₀ value by non-linear regression analysis.

In Vivo Xenograft Model
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

Tumor Implantation: Subcutaneously inject EBC-1 cells into the flank of each mouse.

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomization and Treatment: Randomize mice into vehicle control and treatment groups.

Administer PROTAC c-Met degrader-3 via the specified route (e.g., intraperitoneal injection)

at a predetermined dose and schedule.

Monitoring: Monitor tumor volume and body weight regularly.

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further

analysis (e.g., Western blotting or immunohistochemistry to confirm c-Met degradation).

Data Analysis: Calculate tumor growth inhibition and assess for any signs of toxicity.
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General experimental workflow for the evaluation of PROTAC c-Met degrader-3.
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PROTAC c-Met degrader-3 (compound 22b) is a potent and effective degrader of the c-Met

protein. Its event-driven pharmacological mechanism offers a distinct advantage over traditional

inhibitors, leading to profound and sustained target knockdown. The in vitro data demonstrates

nanomolar potency in degrading c-Met and inhibiting cancer cell proliferation[1]. Furthermore,

favorable pharmacokinetic properties and significant anti-tumor efficacy in a preclinical

xenograft model, without notable toxicity, underscore its potential as a promising therapeutic

candidate for c-Met-driven cancers[2][3]. The detailed protocols provided herein serve as a

foundation for further investigation and development of this and other targeted protein

degraders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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